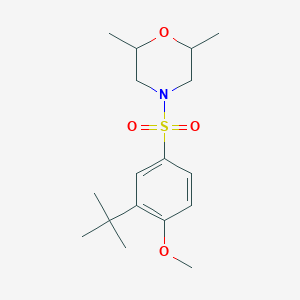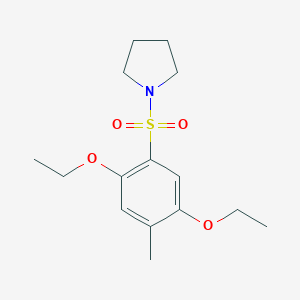
1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a methoxy group (-OCH3), an iodo group (-I), and a benzenesulfonyl group attached to the imidazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the methoxy group, the iodo group, and the benzenesulfonyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the imidazole ring is a common motif in many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the iodo group could increase the molecule’s molecular weight and potentially its reactivity .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is part of the imidazole class of compounds, known for their wide-ranging applications in chemical synthesis and biological activities. Imidazole derivatives, including this compound, exhibit diverse pharmacological properties, making them valuable in developing new drugs and therapeutic agents.
Imidazoles play a crucial role in living organisms due to their unique and ubiquitous presence. They have been under intensive scientific exploration due to their significant pharmacological activities. The imidazole nucleus is a part of many therapeutic agents, emphasizing its importance in medicinal chemistry. Derivatives of imidazole have shown appreciable anti-infective activity potential, underlining the therapeutic versatility of imidazole compounds, including this compound (Sharma et al., 2016).
Synthesis and Transformation
The synthesis and transformation of imidazole derivatives, such as this compound, involve various chemical reactions that enable the creation of compounds with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. These processes utilize metallic derivatives of imidazole and phosphorus halides, among other methods, to produce 4-phosphorylated imidazole derivatives (Abdurakhmanova et al., 2018).
Antimicrobial Activities
Imidazole derivatives are known for their antimicrobial activities. They serve as raw materials in pharmaceutical industries for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, showcasing the wide applicability of imidazoles in treating infections. The study of imidazole's effect on antimicrobial organisms suggests that more derivatives should be synthesized to combat new strains of organisms, highlighting the ongoing need for research in this area (American Journal of IT and Applied Sciences Research, 2022).
Conversion to CNS Drugs
Benzimidazole, imidazothiazole, and imidazole compounds, including this compound, are used in chemotherapy with CNS side effects. There's an interest in synthesizing more potent CNS drugs from these azole groups due to the increasing incidence of challenging new CNS diseases. The synthesis process involves various chemical reactions that could potentially lead to the development of more effective treatments for neurological disorders (Saganuwan, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJXLGZPINUJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345406.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole](/img/structure/B345414.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B345417.png)
![Ethyl 4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B345418.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B345420.png)
![Ethyl 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345421.png)



amine](/img/structure/B345428.png)

amine](/img/structure/B345431.png)